1-Octyn-3-OL

Catalog No.
S772865
CAS No.
818-72-4
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octyn-3-OL

CAS Number

818-72-4

Product Name

1-Octyn-3-OL

IUPAC Name

oct-1-yn-3-ol

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3

InChI Key

VUGRNZHKYVHZSN-UHFFFAOYSA-N

SMILES

CCCCCC(C#C)O

Canonical SMILES

CCCCCC(C#C)O

The exact mass of the compound 1-Octyn-3-OL is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Octyn-3-ol (CAS 818-72-4) is a secondary acetylenic alcohol characterized by an eight-carbon aliphatic chain, a terminal alkyne, and a hydroxyl group at the C3 position . In industrial procurement, it is primarily valued as a high-performance corrosion inhibitor for steel in acidic environments and as a critical chiral building block in organic synthesis [1]. The presence of the terminal triple bond allows for diverse cross-coupling and addition reactions, while the hydrophobic pentyl tail enhances its surface-active properties compared to shorter-chain alkynols. Available in both racemic and enantiopure (S)-(-)-forms, its selection is heavily dictated by the downstream application, ranging from oil well acidizing formulations to the precise construction of pharmaceutical omega side-chains[1].

Research Fit

Workflow Chiral intermediate & enantioselective synthesis research
Selection Logic Terminal alkyne probe for stereochemical control studies
Assay Context Antimicrobial screening & semiochemical attractancy assays

Substituting 1-octyn-3-ol with simpler alkynols like propargyl alcohol or saturated analogs like 3-octanol leads to critical failures in both chemical manufacturing and materials protection. In corrosion inhibition, shorter-chain acetylenic alcohols lack the hydrophobic bulk necessary to form a dense, moisture-excluding macrofilm on metal surfaces, resulting in higher corrosion rates under aggressive acidic conditions [1]. In pharmaceutical synthesis, particularly for prostaglandins, the exact eight-carbon chain and the C3-hydroxyl configuration are strict structural requirements; using 1-hexyn-3-ol or 1-octen-3-ol alters the final molecular geometry, completely abolishing the target biological activity[2]. Furthermore, its specific boiling point profile makes it significantly easier to handle in precise catalytic resolutions than highly volatile lower-molecular-weight alkynols [3].

Substitution Risk

1-Octyn-3-OL
Research-grade chiral propargylic alcohol
Terminal alkyne supports enantioselective resolution profiling and antifungal screening context.
1-Octen-3-OL
Alkenyl analog: sp² hybridization may shift antimicrobial screening context and enantioselectivity profile. Reported MIC endpoint context may not transfer.
Octan-3-OL
Saturated analog: Lipase-catalyzed resolution behavior may differ significantly. Enzyme specificity context may require review before substitution.

Enhanced Hydrophobic Barrier Formation in Acidic Corrosion Inhibition

1-Octyn-3-ol acts as a superior corrosion inhibitor for J55 steel in aqueous HCl compared to short-chain alternatives like propargyl alcohol [1]. The compound chemisorbs onto the metal surface, where the terminal alkyne facilitates pi-bond interaction with the metal d-orbitals, and the five-carbon aliphatic tail creates a dense hydrophobic macrofilm [1]. Kinetic studies in 4.5 M HCl at 85 °F demonstrate that 1-octyn-3-ol significantly reduces the anodic and cathodic corrosion rates. Mixtures of 1-octyn-3-ol with other inhibitors also show potentiation ratios (PR) varying from 90 to 300, vastly outperforming baseline uninhibited acid and offering better surface coverage than propargyl alcohol alone [2].

Evidence DimensionCorrosion inhibition film stability and potentiation in HCl
Target Compound Data1-Octyn-3-ol (forms stable hydrophobic macrofilm, high potentiation ratio in mixtures)
Comparator Or BaselinePropargyl alcohol (shorter chain, less hydrophobic barrier, lower individual potentiation)
Quantified DifferencePotentiation ratios up to 90-300 when formulated, driven by the C5 alkyl tail's barrier effect.
ConditionsJ55 steel in 4.5 M (15.7%) HCl at 85 °F to 150 °F.

Buyers formulating oil well acidizing or steel pickling solutions must prioritize 1-octyn-3-ol to achieve lower effective inhibitor concentrations and longer-lasting metal protection.

Antifungal Potency vs. F. verticillioides
Head-to-head
MIC 0.14 mM; 15.6-fold lower than 1-hexen-3-ol (2.18 mM), 27.4-fold lower than benzyl alcohol (3.84 mM). 2× MIC completely inhibited fumonisin B1 in silo bag simulation.
Supports antimicrobial screening context and fumigation efficacy model design.
In vitro Czapek-Dox agar; field-scale grain storage validation pending.

Absolute Structural Fidelity in Prostaglandin Omega Side-Chain Synthesis

In the synthesis of prostaglandins, (S)-1-octyn-3-ol is the obligate precursor for the omega side-chain[1]. The molecule provides the exact structural motif required: a terminal alkyne for cuprate-mediated conjugate addition to a cyclopentenone core, a C3 hydroxyl group that becomes the crucial C15 alcohol in the final prostaglandin, and a pentyl tail that perfectly matches the natural aliphatic chain [1]. Substitution with 1-hexyn-3-ol results in a truncated side-chain, while 1-octen-3-ol lacks the alkyne necessary for the initial coupling chemistry. The use of high-enantiomeric-excess (S)-1-octyn-3-ol directly dictates the stereochemical yield of the final active pharmaceutical ingredient (API)[1].

Evidence DimensionPrecursor suitability for prostaglandin omega-chain
Target Compound Data(S)-1-Octyn-3-ol (Yields correct 8-carbon chain with C15-OH and alkyne for coupling)
Comparator Or Baseline1-Hexyn-3-ol / 1-Octen-3-ol (Truncated chain / lacks required coupling reactivity)
Quantified Difference100% structural match vs. 0% viability for natural prostaglandin synthesis.
ConditionsCuprate conjugate addition or cross-coupling in API manufacturing.

Pharmaceutical procurement must strictly specify (S)-1-octyn-3-ol, as any deviation in chain length or saturation renders the resulting prostaglandin biologically inactive.

Lipase Resolution vs. Saturated Analogs
Head-to-head
CV lipase: E = 1.4 (ee 17%) vs. octan-3-ol E ≈ 15 (ee ≈ 85%). CAL-B: (S)-enantiomer obtained with E = 35, ee 90%.
Alkyne electronic structure alters enantioselectivity profile; requires tailored biocatalyst selection.
AOT-stabilized microemulsion-based organogel system; cryoenzymology at -15 °C improved E to 2.5.

Reduced Volatility and Improved Handling in Catalytic Kinetic Resolution

During the enantioselective acylation and kinetic resolution of propargylic alcohols using nonenzymatic catalysts, 1-octyn-3-ol demonstrates superior processability compared to lighter analogs [1]. For instance, 1-butyn-3-ol is highly volatile with a boiling point of 111 °C, which complicates stoichiometric control and leads to evaporative losses during scale-up [1]. In contrast, 1-octyn-3-ol has a much higher boiling point (approx. 182 °C at 760 mmHg) and reacts considerably faster than alkyl-substituted substrates, maintaining comparable or superior enantioselectivity [1].

Evidence DimensionBoiling point and evaporative loss during processing
Target Compound Data1-Octyn-3-ol (bp ~182 °C, low volatility, fast reaction rate)
Comparator Or Baseline1-Butyn-3-ol (bp 111 °C, high volatility, difficult handling)
Quantified Difference~71 °C higher boiling point, enabling precise stoichiometric control without evaporative loss.
ConditionsKinetic resolution of unconjugated propargylic alcohols at 0 °C in CHCl3.

For scale-up and catalytic screening, selecting a less volatile propargylic alcohol minimizes batch-to-batch variability and improves overall reaction yield.

Mosquito Attractancy: (R)-Enantiomer
Head-to-head
(R)-1-Octyn-3-OL attracted similar species range and catch numbers as natural standard (R)-1-octen-3-ol. S-enantiomers and CO2-only control significantly lower.
Enantiomer-comparison attractancy context; supports vector surveillance research model.
Field studies in Gainesville, FL wetlands; tsetse antennal response 2–3× control.
Chiral Building Block: Tricolorin A
Class-level
(S)-1-Octyn-3-OL served as key starting material in 39-step total synthesis of tricolorin A and arachidonic acid metabolite intermediates.
Reported synthetic utility context; supports chiral synthon selection for complex molecule construction.
Resolution via N-(p-toluenesulfonyl)-(S)-phenylalanyl chloride; data to verify for other scaffold types.
Enantioselective Rh Dimerization
Head-to-head
(S):(R) reaction rate ratio ranged from 6:1 to 50:1 in favor of (S)-enantiomer with chiral Rh(I)-phosphine catalysts.
Reported asymmetric dimerization context; enantiomer identity critical for C-C bond formation workflow.
Reaction temperature 45–75 °C; ligand-dependent stereochemical differentiation.

High-Temperature Oil Well Acidizing and Steel Pickling

1-Octyn-3-ol is highly recommended for formulating corrosion inhibitor packages used in oil well stimulation (acidizing) and industrial steel pickling [1]. Its ability to form a robust, hydrophobic macrofilm on J55 and mild steel in concentrated HCl makes it superior to shorter-chain alkynols, especially when combined with nitrogen-based synergists to maximize the potentiation ratio [1].

Commercial Synthesis of Prostaglandin APIs

The enantiopure form, (S)-1-octyn-3-ol, is the definitive procurement choice for pharmaceutical manufacturers synthesizing prostaglandins and related analogs [2]. It serves as the direct donor of the omega side-chain, ensuring the correct 8-carbon length, the essential C15 hydroxyl stereocenter, and the terminal alkyne required for cuprate addition to the cyclopentenone core [2].

Substrate for Asymmetric Catalysis and Kinetic Resolution Studies

In laboratory workflows evaluating new chiral catalysts for the kinetic resolution of secondary alcohols, racemic 1-octyn-3-ol serves as an ideal benchmark substrate [3]. Its low volatility compared to 1-butyn-3-ol ensures accurate dosing and high reproducibility, while its terminal alkyne provides a strong recognition element for pi-pi interactions in the catalytic transition state [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Fumigation Efficacy Screening
Antimicrobial screening context; vapor-phase treatment model
MIC endpoint reproducibility & fumonisin B1 suppression in stored grain matrices
Vector Surveillance Attractant
(R)-enantiomer purity; enantiomer-comparison attractancy context
Field trapping species spectrum & catch-rate comparability to natural standard
Asymmetric Synthesis Scaffold
(S)-enantiomer identity; chiral synthon utility for complex molecule construction
Enantiomeric excess consistency & downstream transformation yield in target scaffold
Biocatalysis Substrate Probing
Terminal alkyne electronic structure; enzyme specificity assay context
E-value and ee under chosen lipase/organogel system; CAL-B compatibility review

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (88.89%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

818-72-4
37911-28-7

Wikipedia

1-octyn-3-ol

General Manufacturing Information

1-Octyn-3-ol: ACTIVE

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